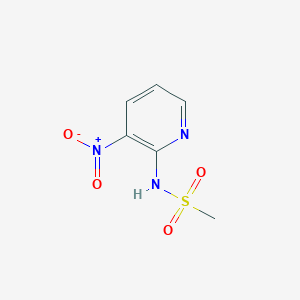

N-(3-Nitropyridin-2-yl)methanesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(3-nitropyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-5(9(10)11)3-2-4-7-6/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLURAATCADOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Nitropyridin 2 Yl Methanesulfonamide and Its Analogues

Direct Synthesis Strategies for the N-(3-Nitropyridin-2-yl)methanesulfonamide Core

Direct synthesis strategies aim to construct the target molecule by building upon a pyridine (B92270) framework. This involves either introducing the nitro group onto a pre-formed N-(pyridin-2-yl)methanesulfonamide or by coupling 3-nitropyridin-2-amine with a methanesulfonylating agent.

The introduction of a nitro group at the C-3 position of the pyridine ring is a pivotal step in these synthetic routes. The challenge lies in achieving the desired regioselectivity, as the electronic nature of the pyridine ring and any existing substituents heavily influence the position of nitration.

A direct approach to the target compound involves the nitration of an existing N-(pyridin-2-yl)methanesulfonamide scaffold. This method, while seemingly straightforward, requires careful control of reaction conditions to achieve the desired 3-nitro isomer. A direct oxidative nitration method for aromatic sulfonamides has been developed using sodium nitrite (B80452) as the nitrating agent. rsc.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance and high chemoselectivity. sci-hub.se The process typically shows mono-substitution selectivity and has been successfully scaled to the gram level with good yields. rsc.org

For this specific synthesis, the N-(pyridin-2-yl)methanesulfonamide precursor would be subjected to nitrating conditions designed to favor substitution at the C-3 position. The directing effect of the methanesulfonamide (B31651) group and the inherent reactivity of the pyridine ring are key factors.

Table 1: Representative Conditions for Oxidative Nitration

| Precursor | Nitrating Agent | Oxidant | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Sulfonamide | Sodium Nitrite | PhI(OAc)2 | DCM | 82% | sci-hub.se |

An alternative strategy involves the nitration of a pyridine derivative prior to the formation of the sulfonamide bond. The synthesis of 3-nitropyridines can be achieved by reacting pyridine with dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) in an organic solvent to form an N-nitropyridinium salt. researchgate.netntnu.no This intermediate is then reacted with an aqueous nucleophile solution to yield the β-nitro compound. researchgate.net This method has been shown to be an improved and efficient way to produce 3-nitropyridine (B142982) and its substituted derivatives in moderate to good yields. researchgate.net

The choice of starting pyridine derivative is crucial for directing the nitration to the C-3 position. Subsequent chemical modifications can then be performed to install the necessary amine functionality at the C-2 position, preparing the molecule for sulfonamide formation.

The creation of the nitrogen-sulfur bond is the defining step in forming the sulfonamide moiety. This is most commonly achieved by reacting an amine with a sulfonyl chloride.

The most prevalent and direct method for synthesizing this compound is the condensation of 3-nitropyridin-2-amine with methanesulfonyl chloride. This reaction is a standard procedure for forming sulfonamides. eurjchem.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. eurjchem.comgoogle.com

The precursor, 3-nitropyridin-2-amine, can be synthesized through methods such as the oxidative amination of 3-nitropyridine. ntnu.no Reacting 3-nitropyridine with potassium permanganate (B83412) in a DMSO/water mixture saturated with ammonia (B1221849) has been shown to selectively produce 2-amino-5-nitropyridine. ntnu.no

Table 2: Synthesis of Pyridine-Based Sulfonamides via Condensation

| Amine Precursor | Sulfonyl Chloride | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|

| N-isopropyl-4-methylpyridine-2,6-diamine | p-toluene sulfonyl chloride | Dichloromethane | - | - | eurjchem.com |

| 4-chloro-2-amino-3-nitropyridine | cyclopropanecarbonyl chloride | Dichloromethane | Triethylamine | - | google.com |

Yields were not specified in the source material.

While the reaction between an amine and a sulfonyl chloride is standard, concerns over potentially genotoxic reagents and byproducts in some applications have driven the development of alternative methods. organic-chemistry.org One such advanced strategy is the Palladium-catalyzed cross-coupling reaction. organic-chemistry.org

This method involves coupling methanesulfonamide directly with an aryl halide, such as 2-chloro-3-nitropyridine. This approach avoids the use of methanesulfonyl chloride. organic-chemistry.org Optimized conditions often utilize specific phosphine (B1218219) ligands (e.g., t-BuXPhos) and a palladium catalyst precursor. This technique offers a safer and often more efficient route for the synthesis of N-arylsulfonamides, demonstrating excellent functional group tolerance and high yields. organic-chemistry.org

Nucleophilic Aromatic Substitution in Pyridine Systems for Precursor Synthesis

The synthesis of precursors for this compound often relies on nucleophilic aromatic substitution (SNAr) reactions in pyridine systems. The electron-withdrawing nature of the nitro group in 3-nitropyridine derivatives significantly activates the pyridine ring towards nucleophilic attack, facilitating the introduction of various functional groups. This activation is crucial for the regioselective synthesis of key intermediates.

One common precursor is 2-amino-3-nitropyridine (B1266227). Its synthesis can be achieved through the nitration of 2-aminopyridine (B139424). This reaction, however, can lead to a mixture of isomers, including 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. semanticscholar.org The separation of these isomers is a critical step in obtaining the desired precursor. semanticscholar.org

The reactivity of nitropyridines in SNAr reactions is well-documented. For instance, the nitro group itself can act as a leaving group in some cases, allowing for direct functionalization at the 3-position. Studies have shown that 3-nitropyridines can react with various nucleophiles, leading to the substitution of the nitro group. nih.gov This reactivity can be harnessed to introduce an amino group or other functionalities that can be subsequently converted to the methanesulfonamide.

Furthermore, vicarious nucleophilic substitution (VNS) offers another powerful tool for the functionalization of nitropyridines. acs.orgnih.gov This method allows for the introduction of substituents at positions activated by the nitro group, typically ortho and para. In the context of 3-nitropyridine, VNS can be employed to introduce functional groups at the 2- and 4-positions, providing alternative routes to key precursors. ntnu.no The choice of nucleophile and reaction conditions is critical in controlling the regioselectivity of the substitution. numberanalytics.com

The following table summarizes the key aspects of nucleophilic aromatic substitution in the synthesis of precursors for this compound.

| Reaction Type | Substrate | Reagent/Nucleophile | Product | Key Considerations |

| Nitration | 2-Aminopyridine | HNO₃/H₂SO₄ | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | Isomer separation is required. semanticscholar.org |

| SNAr (NO₂ displacement) | 3-Nitropyridine | Aminating agents | 3-Aminopyridine (B143674) derivatives | Potential for direct introduction of the amino group. nih.gov |

| Vicarious Nucleophilic Substitution (VNS) | 3-Nitropyridine | Carbanions, Amines | Functionalized 3-nitropyridines | Offers regioselective functionalization at positions activated by the nitro group. acs.orgnih.govntnu.no |

Indirect Synthetic Pathways and Derivatization Approaches for this compound Analogues

Beyond the direct synthesis of the target compound, various indirect pathways and derivatization approaches are employed to generate a diverse library of analogues. These methods often involve the transformation of pre-existing functional groups on the pyridine or sulfonamide moieties.

Transformations of Substituted Aminopyridines

Substituted aminopyridines are versatile intermediates for the synthesis of this compound analogues. The amino group can be readily transformed into a sulfonamide through reaction with a suitable sulfonyl chloride. For instance, various substituted 2-aminopyridines can be reacted with methanesulfonyl chloride in the presence of a base to yield the corresponding N-(pyridin-2-yl)methanesulfonamides.

The specific substitution pattern on the aminopyridine precursor allows for the generation of a wide range of analogues. For example, starting with a substituted 2-amino-3-nitropyridine, one can synthesize analogues with modifications at other positions of the pyridine ring. The synthesis of pyridine-based sulfonamides from substituted aminopyridines has been reported as a viable strategy for creating compounds with potential biological activities. eurjchem.com

Modifications on Pre-formed Sulfonamide Scaffolds

Another important strategy for generating analogues involves the chemical modification of a pre-formed sulfonamide scaffold. This approach is particularly useful for late-stage functionalization, allowing for the introduction of diverse chemical motifs without the need to re-synthesize the core structure from scratch.

For example, if the pyridine ring of this compound contains other functional groups, these can be chemically manipulated to create new analogues. This could involve reactions such as palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The sulfonamide group itself is generally stable under many reaction conditions, making it a robust anchor for further molecular elaboration. The development of pyridine-sulfonamide hybrids often involves the modification of existing scaffolds to explore structure-activity relationships. nih.gov

Optimization and Scale-Up of Synthetic Protocols for this compound

The transition from laboratory-scale synthesis to larger-scale production necessitates the optimization of synthetic protocols to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include enhancing reaction yields and purity, and controlling selectivity.

Enhancing Reaction Yields and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often employed for sulfonamide synthesis. eurjchem.com

Base: The selection of an appropriate base is crucial for the sulfonylation of the amino group. Organic bases like pyridine or triethylamine are commonly used to neutralize the HCl generated during the reaction.

Temperature: Reaction temperature can influence both the rate of reaction and the formation of byproducts. Optimization studies aim to find the optimal temperature that provides a high yield in a reasonable timeframe while minimizing side reactions.

Stoichiometry: The molar ratio of the reactants, particularly the aminopyridine and the sulfonyl chloride, needs to be carefully controlled to ensure complete conversion of the starting material and to avoid the formation of di-sulfonated products.

Purification: Efficient purification methods, such as recrystallization or column chromatography, are essential for obtaining the final product with high purity. The development of a scalable purification process is a critical aspect of process optimization.

Control of Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity is a major challenge in the synthesis of substituted pyridines. In the context of this compound, ensuring the selective formation of the desired isomer is critical.

The regioselectivity of the initial nitration of 2-aminopyridine is a key step that dictates the final product. Reaction conditions, such as the nitrating agent and temperature, can influence the ratio of 3-nitro and 5-nitro isomers. semanticscholar.org

For the sulfonylation step, the reaction of 2-amino-3-nitropyridine with methanesulfonyl chloride is expected to be highly regioselective, with the sulfonylation occurring at the more nucleophilic amino group. However, in cases where multiple nucleophilic sites are present in a precursor molecule, protecting groups may be necessary to ensure the desired regiochemical outcome.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of nucleophilic aromatic substitution reactions on pyridine rings. nih.gov These theoretical studies can provide valuable insights into the electronic factors that govern the site of nucleophilic attack, aiding in the rational design of synthetic strategies. The use of specific bases and reaction conditions can also be used to steer the regioselectivity of sulfonylation on the pyridine ring. chemistryviews.org As this compound is an achiral molecule, stereoselectivity is not a concern in its synthesis unless chiral centers are introduced in its analogues.

Chemical Reactivity and Reaction Mechanisms of N 3 Nitropyridin 2 Yl Methanesulfonamide

Reactivity Profiles of the Nitropyridine Moiety

The pyridine (B92270) ring in N-(3-Nitropyridin-2-yl)methanesulfonamide is rendered highly electron-deficient, or electrophilic, by the combined electron-withdrawing effects of the ring nitrogen atom and the ortho-nitro group. This electronic profile is the primary driver of the moiety's reactivity.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic systems. wikipedia.org The pyridine ring in this compound is activated towards such reactions due to the potent activating effect of the nitro group. nih.govnih.gov This group stabilizes the negatively charged intermediate (a Meisenheimer-type complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. wikipedia.orgnih.gov

For 3-nitropyridine (B142982) systems, nucleophilic attack can occur at the positions ortho and para to the nitro group (positions 2 and 4). Given that position 2 is already substituted, the most likely sites for SNAr in the parent 3-nitropyridine ring are positions 2 and 4. nih.govresearchgate.net The presence of the methanesulfonamide (B31651) group at the 2-position further modulates this reactivity. While the methanesulfonamide group is electron-withdrawing, its directing effects are complex. However, the primary activation for SNAr is provided by the nitro group.

In some cases, the nitro group itself can function as the leaving group, being displaced by a nucleophile. nih.govnih.govresearchgate.net This is particularly true if it is positioned ortho or para to another strong electron-withdrawing substituent. Research on 2-R-3-nitropyridines has shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, highlighting its lability under certain conditions. nih.gov

Another important variant is the Vicarious Nucleophilic Substitution (VNS), which allows for the direct C-H functionalization of electrophilic aromatic rings. nih.gov In this reaction, a carbanion bearing a leaving group at the alpha-position attacks the ring, followed by base-induced β-elimination to restore aromaticity. Electrophilic 3-nitropyridines have been shown to react efficiently with sulfonyl-stabilized carbanions via the VNS mechanism. nih.gov

| Reaction Type | Nucleophile | Typical Position of Attack on 3-Nitropyridine Ring | Key Features | Reference |

|---|---|---|---|---|

| SNAr (H-substitution) | Amines, Alkoxides | Position 2 or 4 | Requires an oxidizing agent or specific reaction conditions (e.g., Chichibabin reaction). | wikipedia.orgresearchgate.net |

| SNAr (Leaving Group Displacement) | Thiols, Fluoride | Position 3 (Displacement of -NO₂) | The nitro group acts as the leaving group, facilitated by activation from other substituents. | nih.govresearchgate.net |

| Vicarious Nucleophilic Substitution (VNS) | Sulfonyl-stabilized carbanions | Position 2 or 4 | Allows for direct C-H alkylation of the nitropyridine ring. | nih.gov |

The nitro group is not merely an activating group; it is also a versatile functional handle that can undergo various chemical transformations. nih.gov The most common transformation is its reduction to an amino group, which can be achieved using a variety of reagents, such as H₂ with a metal catalyst (e.g., Pd/C) or metals in acidic media (e.g., Fe/HCl). sci-hub.styoutube.com This conversion of a strongly electron-withdrawing group to a strongly electron-donating group fundamentally alters the chemical properties of the pyridine ring.

The nitro group can also be involved in ring-transformation reactions. For instance, dinitropyridones can react with nucleophiles, leading to the construction of new ring systems with the concomitant elimination of nitrous acid. nih.govnih.gov

Furthermore, the migration of the nitro group on the pyridine ring has been documented under specific conditions. In one instance, during the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents, an unexpected migration of the nitro group from the 4-position to the 3-position was observed. clockss.org Another documented mechanism involves a nih.govnih.gov sigmatropic shift of the nitro group from the ring nitrogen of an N-nitropyridinium intermediate to the 3-position of the ring during certain nitration procedures. researchgate.net

| Transformation Type | Reagents/Conditions | Product Functional Group | Mechanism/Note | Reference |

|---|---|---|---|---|

| Reduction | H₂/Pd-C, Fe/HCl, SnCl₂ | Amino (-NH₂) | Common and high-yielding transformation. | sci-hub.styoutube.com |

| Migration | Reaction with amines in polar aprotic solvents | Isomeric Nitropyridine | Observed in 3-bromo-4-nitropyridine systems. | clockss.org |

| Migration | Reaction of N-nitropyridinium ion with SO₂/HSO₃⁻ | 3-Nitropyridine | Proceeds via a nih.govnih.gov sigmatropic shift. | researchgate.net |

| Elimination | Diels-Alder reaction followed by aromatization | - | Elimination as nitrous acid (HNO₂) to form a new ring. | nih.gov |

Reactivity of the Methanesulfonamide Functional Group

The methanesulfonamide group (-NHSO₂CH₃) possesses its own distinct reactivity, primarily associated with the sulfonamide nitrogen and the stability of the sulfonyl group.

The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for its deprotonation by a suitable base to form a sulfonamide anion. This anion is a potent nucleophile and can readily participate in reactions such as N-alkylation and N-acylation. chem-station.com

N-alkylation involves the reaction of the sulfonamide anion with an alkyl halide or another electrophilic alkylating agent. researchgate.net This reaction is a standard method for the synthesis of N-substituted sulfonamides. Similarly, N-acylation can be achieved by reacting the sulfonamide with acylating agents like acyl chlorides or N-acylbenzotriazoles to yield N-acylsulfonamides. researchgate.netresearchgate.net These reactions are crucial for modifying the structure and properties of the parent molecule.

| Reaction | Electrophile | Typical Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-I, R-Br) | Base (e.g., Cs₂CO₃, K₂CO₃) in a polar aprotic solvent (e.g., CH₃CN, DMF) | N-Alkyl Sulfonamide | researchgate.net |

| N-Acylation | Acyl chlorides (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-Acyl Sulfonamide | researchgate.net |

| N-Acylation | N-Acylbenzotriazoles | Base (e.g., NaH) in THF | N-Acyl Sulfonamide | researchgate.net |

The methanesulfonyl (mesyl) group is known for its high stability. chem-station.comontosight.ai The sulfonamide linkage is generally very resistant to hydrolysis under both acidic and basic conditions. wikipedia.org This robustness makes it a stable feature in many chemical structures.

Despite its stability, the sulfonyl group is not entirely inert. The sulfur-carbon or sulfur-nitrogen bonds can be cleaved under specific, typically harsh, reductive conditions. For example, cleavage of the S-N bond can be accomplished using reagents like lithium aluminum hydride or through a dissolving metal reduction, which is sometimes employed as a method for deprotecting amines that have been masked as sulfonamides. wikipedia.org In the gas phase, such as during mass spectrometry analysis, arylsulfonamides can undergo fragmentation through the elimination of sulfur dioxide (SO₂) via an intramolecular rearrangement. nih.gov While not a solution-phase reaction, this demonstrates a potential pathway for the decomposition of the sulfonyl moiety.

Intramolecular Rearrangements and Cyclization Pathways

The juxtaposition of the reactive nitropyridine system and the nucleophilic sulfonamide nitrogen in this compound creates the potential for intramolecular reactions. Such pathways are often key steps in the synthesis of fused heterocyclic systems.

A prominent example from the literature involves the rearrangement of 2-(5-nitropyrid-2-yl)-3-(phenylamino)isoxazol-5(2H)-ones in the presence of a base like triethylamine (B128534) to yield imidazo[1,2-a]pyridine (B132010) derivatives. nih.govresearchgate.net This reaction demonstrates a clear pathway where a group attached to the 2-position of a nitropyridine ring cyclizes to form a five-membered ring fused to the pyridine core.

In the case of this compound, a similar intramolecular cyclization could be envisioned. Deprotonation of the sulfonamide nitrogen would generate an intramolecular nucleophile. This nucleophile could then attack one of the electrophilic centers on the pyridine ring. An attack at the C4 position, activated by the nitro group, could potentially lead to a cyclized intermediate. Subsequent rearrangement or elimination could result in the formation of a fused thiazolo[3,2-a]pyridinium dioxide derivative or a related heterocyclic system. The feasibility of such a pathway would depend heavily on the specific reaction conditions and the geometric constraints of the molecule.

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its chemical behavior can be extrapolated from the well-established reactivity of 3-nitropyridines and related sulfonamides. The electronic properties of the pyridine ring, influenced by the strongly electron-withdrawing nitro group and the methanesulfonamide substituent, dictate its susceptibility to various chemical transformations.

Elucidation of Stepwise Reaction Pathways

The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. For 3-nitropyridine derivatives, the nitro group itself can act as a leaving group, a behavior that is particularly noted in nucleophilic aromatic substitutions. mdpi.comwikipedia.org The pyridine nitrogen atom and the nitro group at the 3-position both contribute to the electrophilicity of the ring, making it susceptible to attack by nucleophiles.

A plausible stepwise pathway for an SNAr reaction involving this compound with a generic nucleophile (Nu-) is outlined below:

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack. In the case of this compound, the C2, C4, and C6 positions are activated. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Step 2: Departure of the Leaving Group and Re-aromatization The Meisenheimer complex is a transient species. The subsequent step involves the departure of a leaving group, which leads to the restoration of the aromaticity of the pyridine ring. In many reactions of nitropyridines, the nitro group can be displaced. mdpi.comnih.gov Alternatively, if another suitable leaving group is present at an activated position, it may be displaced instead.

Another potential reaction pathway for compounds bearing a nitro group is reduction. The nitro group of this compound can be reduced to a nitroso, hydroxylamino, or amino group using various reducing agents. This transformation can proceed through a series of stepwise single-electron or two-electron transfer processes, often involving radical anion intermediates. acs.org

The methanesulfonamide group can also participate in reactions. For instance, under certain conditions, the N-S bond could be cleaved, or the sulfonamide proton could be abstracted by a strong base, generating an anion that could participate in further reactions.

Table 1: Plausible Stepwise Reaction Pathways for this compound

| Reaction Type | Step 1 | Step 2 | Final Product |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack on the pyridine ring to form a Meisenheimer complex. | Departure of the nitro group or another suitable leaving group to restore aromaticity. | Substituted pyridine derivative. |

| Nitro Group Reduction | Electron transfer to the nitro group to form a radical anion. | Stepwise reduction to nitroso, hydroxylamino, and finally amino group. | N-(3-Aminopyridin-2-yl)methanesulfonamide. |

Identification and Characterization of Reactive Intermediates

In the context of nitro group reduction, nitro radical anions are key reactive intermediates. These are formed by the single-electron reduction of the nitro group and can be detected using techniques such as electron spin resonance (ESR) spectroscopy. Further reduction leads to other intermediates like nitroso and hydroxylamino derivatives.

For reactions involving the sulfonamide group, deprotonation by a strong base would lead to a sulfonamidate anion . The charge on this anion is primarily localized on the nitrogen and oxygen atoms of the sulfonamide group.

Table 2: Potential Reactive Intermediates in Reactions of this compound

| Intermediate | Preceding Reaction Type | Key Structural Features | Method of Characterization |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Anionic, resonance-stabilized cyclohexadienyl-like structure with delocalized negative charge. | NMR Spectroscopy, UV-Vis Spectroscopy |

| Nitro Radical Anion | Nitro Group Reduction | Paramagnetic species with an unpaired electron localized on the nitro group. | Electron Spin Resonance (ESR) Spectroscopy |

| Sulfonamidate Anion | Acid-Base Reaction | Anionic species with the negative charge on the nitrogen and oxygen atoms of the sulfonamide. | N/A |

Structure Activity Relationship Sar Studies of N 3 Nitropyridin 2 Yl Methanesulfonamide Derivatives

Influence of Substitutions on the Pyridine (B92270) Ring System

The pyridine ring is a core component of the scaffold, and substitutions on this ring system have a profound impact on the molecule's electronic properties, conformation, and potential interactions with biological targets.

The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences the electronic distribution within the pyridine ring. nih.gov Its position is critical for activity. In the parent compound, the nitro group is at the 3-position, adjacent to the methanesulfonamide (B31651) substituent. This placement makes the pyridine ring electron-deficient, which can be a key factor in its mechanism of action.

Studies on related nitropyridine structures have shown that the nitro group's location dictates the regioselectivity of nucleophilic aromatic substitution reactions, which can be a route for synthesizing new derivatives. nih.gov For instance, in 3-nitropyridines, nucleophilic attack is often directed to the position para to the nitro group. ntnu.no Functionalization of the nitro group itself, such as its reduction to an amino group, would drastically alter the electronic properties, converting a strong electron-withdrawing group into a strong electron-donating group, thereby leading to a significant change in biological activity.

Table 1: Effect of Nitro Group Modifications on Pyridine Ring Electronics This table is based on general chemical principles, as specific data for N-(3-Nitropyridin-2-yl)methanesulfonamide was not available.

| Modification | Electronic Effect | Predicted Impact on Activity |

|---|---|---|

| Nitro (NO₂) at C3 | Strong Electron-Withdrawing | Baseline Activity |

| Nitro (NO₂) at C4 or C5 | Altered Electron Distribution | Likely change in potency/selectivity |

Introducing other substituents onto the pyridine ring allows for the fine-tuning of properties such as lipophilicity, polarity, and steric profile.

Alkyl Groups (e.g., Methyl, Ethyl): Small alkyl groups are typically electron-donating and can increase lipophilicity. They can also provide steric bulk that may enhance binding to a specific target pocket or, conversely, cause steric hindrance that reduces activity.

Methoxy (B1213986) Group (OCH₃): The methoxy group has a dual electronic nature; it is electron-donating through resonance but electron-withdrawing inductively. This substituent can increase polarity and potentially form hydrogen bonds, influencing both solubility and target interaction.

Morpholine and Piperazine: These bulky, heterocyclic groups can significantly increase hydrophilicity and provide additional points for hydrogen bonding. Incorporating these moieties can improve the pharmacokinetic properties of a drug candidate. In SAR studies of other scaffolds, the introduction of a piperidine (B6355638) ring was found to be a tolerated modification.

Table 2: Predicted Influence of Pyridine Ring Substituents This table extrapolates from general SAR principles due to a lack of specific data for the target compound.

| Substituent | Position | Potential Effect on Activity | Potential Effect on Physicochemical Properties |

|---|---|---|---|

| Chloro (Cl) | C5 | May enhance potency via electronic effects or new interactions | Increases lipophilicity |

| Methyl (CH₃) | C4 | Could increase activity through hydrophobic interactions | Increases lipophilicity |

| Methoxy (OCH₃) | C5 | Potential for improved binding via hydrogen bonds | Increases polarity, may improve solubility |

Modulation of the Methanesulfonamide Bridge

The methanesulfonamide bridge (-NH-SO₂-CH₃) serves as a critical linker and hydrogen-bonding moiety. Modifications to this bridge can alter the compound's geometry, acidity, and intermolecular interactions.

The hydrogen atom on the sulfonamide nitrogen is acidic and can act as a hydrogen bond donor. Replacing this hydrogen with small alkyl groups, such as a methyl group, would remove this hydrogen bond donating capability, which could be detrimental to activity if this interaction is crucial for target binding. Such a modification would also increase lipophilicity. SAR studies on analogous sulfonamide-containing molecules have demonstrated that modifications at this position are a key area for optimization.

The methyl group of the methylsulfonyl moiety can also be a target for modification.

Replacement with Larger Alkyl or Aryl Groups: Substituting the methyl group with larger alkyl chains (e.g., ethyl, propyl) or an aryl ring (e.g., phenyl) would explore potential hydrophobic binding pockets. A phenylsulfonyl group, for instance, could engage in pi-stacking interactions with aromatic amino acid residues in a target protein.

Replacement of the Entire Sulfonamide: In some drug discovery programs, the entire sulfonamide group has been replaced with other acidic functional groups like amides or ureas to modulate physicochemical properties and avoid potential liabilities associated with the sulfonamide moiety. A study on M1 allosteric agonists showed that replacing a basic nitrogen with sulfonamides or amides could maintain selectivity despite significant changes in basicity and topology. nih.gov

Linker Region Modifications and their Pharmacological Implications

While the core structure is this compound, the development of more complex derivatives often involves introducing a linker between this core and another pharmacophore. The nature of this linker—its length, flexibility, and chemical composition—is critical. For instance, in a series of PI3K inhibitors, the acetamide (B32628) group was replaced by various alkylurea moieties, which acted as a modified linker. This change retained the desired biological activity while dramatically reducing toxicity, demonstrating the profound pharmacological implications of linker modification. nih.gov A flexible alkyl chain or a more rigid cyclic structure could be employed to orient the different parts of the molecule optimally for interaction with a biological target.

Structure-Biological Activity Correlations in Derived Systems

Broader Spectrum Biological Activities and Scaffold Potential

The this compound scaffold, containing both a pyridine ring and a sulfonamide group, holds significant potential for a broad spectrum of biological activities. Both of these chemical moieties are prevalent in a wide range of approved drugs and biologically active compounds.

The sulfonamide group is a key functional group in a variety of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. researchgate.netresearchgate.net Its ability to act as a hydrogen bond donor and acceptor, as well as its specific stereoelectronic properties, allows it to interact with a diverse range of biological targets. For example, methanesulfonamide pyrimidine (B1678525) and N-methanesulfonyl pyrrole (B145914) derivatives have been developed as potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov

Pyridine derivatives are also a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. mdpi.com The pyridine ring can be readily functionalized, allowing for the fine-tuning of the physicochemical properties and biological activity of the resulting compounds. ekb.egfrontiersin.org Structure-activity relationship studies of pyridine derivatives have revealed that the nature, number, and position of substituents on the pyridine ring can dramatically influence their antiproliferative and other biological activities. mdpi.comnih.gov

The combination of a sulfonamide and a pyridine moiety within the same scaffold, as in this compound, offers a versatile platform for the development of novel therapeutic agents. The potential biological activities of derivatives based on this scaffold are summarized in the table below:

| Biological Activity | Rationale for Scaffold Potential |

| Anticancer | Both sulfonamide and pyridine moieties are present in numerous anticancer drugs. The scaffold can be adapted to target various cancer-related enzymes like kinases. mdpi.comresearchgate.net |

| Anti-inflammatory | Sulfonamides have well-established anti-inflammatory properties. The scaffold could be designed to inhibit targets in inflammatory pathways, such as the NLRP3 inflammasome via NEK7. captortherapeutics.comnih.gov |

| Antimicrobial | Sulfonamide drugs were among the first effective antimicrobials. The pyridine ring is also found in many antimicrobial compounds. researchgate.netresearchgate.net |

| Enzyme Inhibition | The scaffold provides a framework for designing inhibitors of various enzymes, including kinases (PI3K, FAK) and reductases (HMG-CoA). mdpi.comnih.gov |

Computational and Theoretical Studies of N 3 Nitropyridin 2 Yl Methanesulfonamide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations serve as powerful tools to predict molecular characteristics without the need for empirical data. For a molecule like N-(3-Nitropyridin-2-yl)methanesulfonamide, these calculations can elucidate its stable forms, electronic behavior, and spectroscopic signatures.

Investigation of Molecular Conformation and Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. This is achieved through geometry optimization. For this compound, the key degrees of freedom include the torsion angles around the N-S (sulfonamide) and C-N (pyridine-amine) bonds.

Computational methods, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p), are employed to calculate the potential energy surface by systematically rotating these bonds. researchgate.net The geometry is optimized at each step until a true energy minimum is found, representing the most stable conformer. Studies on similar molecules, such as 2-amino-3-nitropyridine (B1266227) and other nitropyridine derivatives, have shown that the orientation of the nitro (NO₂) and amino (-NH) groups relative to the pyridine (B92270) ring is crucial in determining the final geometry. researchgate.netnih.gov The planarity of the molecule is also a key aspect; for instance, the nitro group may be twisted slightly out of the plane of the pyridine ring to minimize steric hindrance. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Sulfonamide Derivative This table presents typical data obtained from DFT calculations for molecules similar to this compound and serves as an example of the outputs from geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++) |

|---|---|---|

| Bond Length (Å) | C-N (Pyridine) | 1.34 |

| Bond Length (Å) | C-NO₂ | 1.45 |

| Bond Length (Å) | N-S | 1.68 |

| Bond Length (Å) | S=O | 1.44 |

| Bond Angle (°) | C-N-S | 125.5 |

| Bond Angle (°) | O=S=O | 120.1 |

| Dihedral Angle (°) | C-C-N-S | 45.2 |

Analysis of Electronic Structure (HOMO-LUMO, Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP))

Once the optimized geometry is obtained, the electronic properties can be investigated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the region most likely to donate an electron, while the LUMO is the region most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the sulfonamide nitrogen, while the LUMO would likely be centered on the electron-withdrawing nitro group. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. nih.gov For the title compound, NBO analysis can quantify the electron density transfer from the pyridine ring to the nitro group and the stability imparted by interactions such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the nitro and sulfonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the sulfonamide N-H, making them susceptible to nucleophilic attack. dergipark.org.tr

Table 2: Example of Calculated Electronic Properties for a Nitropyridine Derivative This table illustrates typical quantum chemical parameters derived from electronic structure analysis.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Ionization Potential | 7.25 |

| Electron Affinity | 3.15 |

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra are invaluable for interpreting experimental data.

For this compound, DFT calculations can predict characteristic vibrational modes. researchgate.net Key expected vibrations include:

N-H stretching from the sulfonamide group (around 3300-3400 cm⁻¹). nih.gov

Asymmetric and symmetric stretching of the NO₂ group (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively). nih.gov

Asymmetric and symmetric stretching of the SO₂ group (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively).

C=N and C=C stretching modes of the pyridine ring.

C-S and S-N stretching modes at lower frequencies.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. irdg.org

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are performed on the optimized molecular geometry. The predicted shifts are calculated relative to a reference compound, usually tetramethylsilane (B1202638) (TMS).

For this compound, theoretical predictions would show:

The protons on the pyridine ring would appear in the aromatic region (typically 7.0-9.0 ppm), with their exact shifts influenced by the strong electron-withdrawing effect of the nitro group. arpgweb.com

The sulfonamide proton (N-H) would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration.

The methyl (CH₃) protons of the methanesulfonamide (B31651) group would appear upfield as a sharp singlet.

The ¹³C chemical shifts would similarly be influenced by the substituents, with carbons attached to or near the nitro group showing downfield shifts. arpgweb.comresearchgate.net

Comparing calculated shifts with experimental data helps confirm the molecular structure and assign the observed spectral peaks. researchgate.net

Calculation of First-Order Hyperpolarizability

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) properties. Molecules with significant NLO activity are of interest for applications in optoelectronics. Large β values are often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.

This compound possesses an electron-donating sulfonamide group and an electron-accepting nitro group attached to a pyridine ring, suggesting potential for NLO activity. The first-order hyperpolarizability can be calculated using DFT methods with a finite-field approach. nih.gov The total hyperpolarizability (β_tot) is determined from its tensor components. The results are often compared to those of a standard NLO material like urea (B33335) to gauge its potential. nih.gov A small HOMO-LUMO gap is often correlated with a high β value, as it indicates greater charge transfer potential within the molecule. physchemres.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on a single, static molecule (often in the gas phase), molecular modeling and dynamics (MD) simulations allow for the study of molecular behavior over time, including interactions with its environment (like a solvent or a biological receptor).

MD simulations use classical mechanics force fields to model the interactions between atoms. mdpi.com For this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent, providing a more realistic view of its flexibility and preferred shapes in solution.

Study the dynamics of intermolecular interactions, such as hydrogen bonding with water molecules.

Simulate its binding to a biological target, such as an enzyme active site, to understand its mechanism of action. In such simulations, the stability of the molecule-protein complex is assessed by analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. mdpi.com

These simulations provide insights into the dynamic behavior of the molecule that are inaccessible through static quantum calculations alone.

Exploration of Ligand-Target Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target at the molecular level.

In studies involving methanesulfonamide derivatives, molecular docking has been successfully applied to elucidate their binding modes with specific protein targets. For instance, research on a series of methanesulfonamide derivatives as potential dual inhibitors of Heat shock protein 27 (Hsp27) and tubulin utilized molecular docking to identify key interactions within the active sites of these proteins. ut.ac.ir Such analyses are crucial for structure-based drug design, allowing researchers to visualize and understand the forces driving the ligand-protein recognition process.

The docking protocols are typically validated to ensure their accuracy, often by redocking a known ligand and confirming that the predicted pose has a low root-mean-square deviation (RMSD) value (typically below 2 Å) compared to the crystallographic structure. ut.ac.ir The results from these simulations reveal crucial amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. For methanesulfonamide analogues, key interactions have been identified with residues in the active sites of Hsp27 and tubulin. ut.ac.ir

Below is a table summarizing the key amino acid residues identified in molecular docking studies of methanesulfonamide derivatives with their respective protein targets.

| Protein Target | Interacting Amino Acid Residues |

| Hsp27 | Arg140, Thr139, Phe138, Cys137, Arg136, Phe104, His103, Val101, Asp100 ut.ac.ir |

| Tubulin | Asn258, Val238, Cys241, Asn350, Leu255, Met259, Val315, Thr353, Arg221, Thr179, Ser178 ut.ac.ir |

These detailed interaction maps provide a structural basis for the observed biological activity and guide the rational design of new analogues with improved affinity and selectivity.

Simulation of Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this complex over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of the conformational changes and stability of the protein-ligand system. mdpi.com

Another important parameter, the Root Mean Square Fluctuation (RMSF), helps identify the flexibility of different parts of the protein. Regions with high RMSF values are more flexible, and these areas can be crucial for ligand binding or allosteric regulation. physchemres.org Analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation reveals which connections are stable and contribute most to the binding affinity. mdpi.comphyschemres.org

The following table conceptualizes the type of data obtained from an MD simulation to assess the stability of a ligand-protein complex.

| Simulation Parameter | Description | Implication for Stability |

| RMSD (Ligand) | Measures the average deviation of the ligand's atoms from a reference position over time. | A low and stable RMSD value (e.g., < 3 Å) indicates the ligand remains in a consistent binding pose. physchemres.org |

| RMSD (Protein) | Measures the average deviation of the protein's backbone atoms from a reference structure. | A stable RMSD suggests the overall protein fold is maintained upon ligand binding. mdpi.com |

| RMSF (Protein Residues) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein; low fluctuation in binding site residues can indicate stable interactions. physchemres.org |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | A high occupancy of specific hydrogen bonds signifies their importance for complex stability. physchemres.org |

These simulations provide a deeper understanding of the structural adaptability of both the ligand and the target, which is essential for predicting binding affinity and the mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.itresearchgate.net The fundamental goal of QSAR is to develop predictive models that can estimate the activity of novel or untested molecules, thereby guiding lead optimization and reducing the need for extensive experimental screening. uniroma1.itnih.gov This methodology has been applied to various series of compounds, including methanesulfonamide derivatives, to understand the structural features that govern their therapeutic effects. ut.ac.ir

Selection and Derivation of Molecular Descriptors (e.g., Fukui Indices)

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure of the compounds. researchgate.net These descriptors quantify various aspects of a molecule, including its physicochemical, topological, electronic, and geometrical properties. For methanesulfonamide derivatives, a wide range of descriptors has been utilized, including 2D autocorrelations, substituent constants, and quantum chemical parameters. ut.ac.ir

Among the quantum chemical descriptors, Fukui indices are particularly useful for describing local reactivity. amazonaws.com Derived from Density Functional Theory (DFT), Fukui functions identify the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. amazonaws.comresearchgate.net Specifically, the function f(r) indicates the change in electron density at a particular point when the total number of electrons in the system changes. This helps to pinpoint the atoms most likely to engage in chemical reactions, providing valuable insight for understanding mechanisms of action or potential metabolic transformations. mdpi.com For molecules containing nitro groups, Fukui functions can be particularly informative, as these groups are strong electron attractors that significantly influence the distribution of frontier molecular orbitals (HOMO and LUMO). mdpi.com

The table below lists various categories of molecular descriptors that can be used in QSAR modeling for this compound and its analogues.

| Descriptor Category | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Counts | Basic composition and size of the molecule. |

| Topological (2D) | Connectivity Indices, Wiener Index | Atom connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional shape and size. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

| Electronic | Dipole Moment, Partial Charges | Electron distribution and polarity. |

| Quantum Chemical | HOMO/LUMO Energies, Fukui Indices | Electronic structure and chemical reactivity. ut.ac.iramazonaws.com |

Development and Validation of Predictive QSAR Models

Developing a robust and predictive QSAR model involves a systematic workflow. uniroma1.it The process begins with the curation of a dataset of compounds with known biological activities. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. researchgate.netsemanticscholar.org

Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are employed to establish the relationship between the molecular descriptors (independent variables) and biological activity (dependent variable). ut.ac.ir The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a mechanistically interpretable model. researchgate.net

Validation is the most crucial aspect of QSAR modeling, ensuring that the model is not a result of chance correlation. researchgate.netnih.gov It involves both internal and external validation procedures.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability using the training set data alone. uniroma1.it

External Validation: The model's true predictive ability is assessed by using it to predict the activities of the compounds in the independent test set. The predicted values are then compared to the experimental values. uniroma1.itresearchgate.net

A set of statistical metrics is used to judge the quality of a QSAR model, as summarized in the table below.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 uniroma1.it |

| q² or R²cv (Cross-validation R²) | Measures the internal predictive ability of the model. | > 0.5 uniroma1.it |

| R²pred (Predictive R² for test set) | Measures the model's ability to predict the activity of external compounds. | > 0.6 uniroma1.itnih.gov |

Only models that satisfy stringent validation criteria are considered reliable for predicting the properties of new chemical entities. nih.gov

In Silico Prediction of Biological Activities for this compound Analogues

Once a QSAR model has been rigorously developed and validated, it becomes a powerful tool for in silico screening. uniroma1.it This process involves using the model to predict the biological activity of a large virtual library of compounds that have not yet been synthesized. By applying the QSAR equation to the calculated descriptors of designed analogues of this compound, researchers can prioritize which compounds are most likely to exhibit high potency. ut.ac.ir

This in silico approach accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. uniroma1.it The QSAR model, derived from the structure-activity relationships of known compounds, can guide the structural modifications needed to enhance activity. For example, if a model indicates that a lower value for a specific electronic descriptor and a higher value for a steric descriptor in a particular region of the molecule are correlated with increased activity, new analogues can be designed to meet these criteria. nih.gov

The workflow for in silico prediction typically involves:

Designing a virtual library of analogues of the lead compound.

Calculating the required molecular descriptors for each new analogue.

Applying the validated QSAR model to predict the biological activity for each analogue.

Ranking the analogues based on their predicted potency.

Selecting the top-ranked compounds for chemical synthesis and subsequent experimental testing to confirm the model's predictions. ut.ac.iruniroma1.it

This predictive capability is a cornerstone of modern computational chemistry, enabling a more efficient and targeted approach to the discovery of novel therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of N-(3-Nitropyridin-2-yl)methanesulfonamide and for the structural elucidation of related substances. ijnrd.org Employing techniques such as electrospray ionization (ESI) coupled with analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the confident assignment of molecular formulas to the parent ion and its fragments. researchgate.net

Mechanistic elucidation is achieved through tandem mass spectrometry (MS/MS) experiments. The fragmentation of the protonated molecule [M+H]⁺ of this compound is expected to follow characteristic pathways for arylsulfonamides and nitropyridines. Key fragmentation patterns include the cleavage of the S-N bond and the S-C bond, as well as the unique extrusion of sulfur dioxide (SO₂), a common rearrangement for aromatic sulfonamides. nih.govresearchgate.net The nitro group can also direct fragmentation through the loss of NO or NO₂.

Impurity profiling by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is critical for quality control. This method can detect and identify process-related impurities, such as starting materials, intermediates, or by-products, even at trace levels. The high mass accuracy allows for the determination of the elemental composition of unknown impurities, providing crucial clues for their identification. researchgate.netbingol.edu.tr

Table 1: Representative HRMS Data and Potential Impurities for this compound

This table presents hypothetical but chemically plausible data for illustrative purposes.

| Analyte | Molecular Formula | Calculated m/z [M+H]⁺ | Fragmentation Ions (m/z) | Potential Source |

| This compound | C₆H₇N₃O₄S | 218.0230 | 154.0458 ([M+H-SO₂]⁺), 138.0192 ([M+H-CH₃SO₂]⁺) | Active Pharmaceutical Ingredient |

| 2-Amino-3-nitropyridine (B1266227) | C₅H₅N₃O₂ | 140.0455 | 123.0429 ([M+H-NH₃]⁺) | Unreacted Starting Material |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.9564 (isotope pattern) | 78.9790 ([M+H-HCl]⁺) | Unreacted Reagent |

| N,N'-bis(3-nitropyridin-2-yl)sulfonyldiamine | C₁₀H₈N₆O₆S | 341.0353 | 139.0380 ([C₅H₄N₃O₂]⁺) | Process By-product |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural confirmation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure by identifying the number and chemical environment of protons and carbon atoms. nih.gov

Advanced two-dimensional (2D) NMR techniques are employed for a complete and unambiguous assignment of all signals and for detailed conformational analysis.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and confirming the connection between the methanesulfonyl group and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. nih.gov For this compound, NOESY experiments can elucidate the preferred conformation around the S-N bond by observing correlations between the methyl protons and the H6 proton of the pyridine ring. acs.orgumich.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in DMSO-d₆

This table presents predicted data based on established chemical shift increments for analogous structures. rsc.orgresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~3.4 (s, 3H) | ~42.0 |

| Pyridine H4 | ~7.8 (dd, 1H) | ~125.0 |

| Pyridine H5 | ~8.6 (dd, 1H) | ~135.0 |

| Pyridine H6 | ~8.8 (dd, 1H) | ~150.0 |

| Pyridine C2 | - | ~155.0 |

| Pyridine C3 | - | ~140.0 |

| NH | ~10.5 (s, 1H) | - |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive and detailed information about the molecular structure of this compound in the solid state. wikipedia.org This technique precisely determines the spatial coordinates of each atom, yielding accurate bond lengths, bond angles, and torsion angles.

The resulting crystal structure reveals the molecule's solid-state conformation, including the planarity of the pyridine ring and the geometry around the sulfur atom. Crucially, it elucidates the network of intermolecular interactions that stabilize the crystal lattice. ias.ac.in For this molecule, key interactions are expected to include hydrogen bonding from the sulfonamide N-H donor to an acceptor, likely the oxygen of a nitro or sulfonyl group, or the nitrogen of a pyridine ring on an adjacent molecule. rsc.orgresearchgate.netnih.gov Pi-stacking interactions between the electron-deficient nitropyridine rings may also play a significant role in the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

This table presents plausible data based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1035 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (S-N) (Å) | ~1.65 |

| Key Torsion Angle (C2-N-S-C) (°) | ~75 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, offers a powerful, non-destructive method for probing the functional groups and molecular structure of this compound. thermofisher.com These two techniques are complementary and provide a comprehensive vibrational "fingerprint" of the molecule.

The FT-IR spectrum is expected to show strong absorptions for polar functional groups. Key characteristic bands include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹. The position and broadness of this peak can indicate the presence and strength of hydrogen bonding. rsc.org

Asymmetric and Symmetric NO₂ stretching: Strong bands typically observed around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. nih.gov

Asymmetric and Symmetric SO₂ stretching: Strong bands located near 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. rsc.orgresearchgate.net

Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It is expected to provide strong signals for the aromatic ring C-C and C-H vibrations and the S-C bond, complementing the FT-IR data. nih.govnih.gov

Table 4: Principal Vibrational Band Assignments for this compound

This table presents expected frequency ranges based on data from analogous compounds. rsc.orgnih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3250 - 3350 | FT-IR |

| C-H Stretch (Aromatic) | 3050 - 3150 | FT-IR, FT-Raman |

| C-H Stretch (Methyl) | 2900 - 3000 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1400 - 1610 | FT-IR, FT-Raman |

| NO₂ Asymmetric Stretch | 1530 - 1560 | FT-IR |

| NO₂ Symmetric Stretch | 1340 - 1360 | FT-IR |

| SO₂ Asymmetric Stretch | 1320 - 1350 | FT-IR |

| SO₂ Symmetric Stretch | 1140 - 1160 | FT-IR, FT-Raman |

| S-N Stretch | 890 - 920 | FT-IR |

Emerging Research Directions and Future Perspectives for N 3 Nitropyridin 2 Yl Methanesulfonamide

Rational Design of Next-Generation Scaffolds Based on N-(3-Nitropyridin-2-yl)methanesulfonamide

The rational design of new molecular scaffolds is a cornerstone of modern drug discovery. For this compound, this approach aims to systematically modify its core structure to enhance biological activity, improve physicochemical properties, and explore new therapeutic applications. Key strategies in this endeavor include bioisosteric replacement and structure-based design.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool for lead optimization. The nitro group, while contributing to the electronic properties of the molecule, can sometimes be associated with metabolic liabilities. Therefore, exploring bioisosteric replacements for the nitro group in the 3-position of the pyridine (B92270) ring is a promising research avenue.

Recent studies have highlighted several potential bioisosteres for the nitro group. For instance, the trifluoromethyl group has been successfully used as a bioisosteric replacement for the aliphatic nitro group in the development of CB1 receptor positive allosteric modulators. nih.gov Similarly, the boronic acid functionality has been investigated as a replacement for the nitro/nitrile group in non-steroidal anti-androgens. nih.gov These examples suggest that replacing the nitro group in this compound with moieties such as a trifluoromethyl group, a cyano group, or a boronic acid could lead to novel scaffolds with potentially improved drug-like properties.

| Functional Group | Potential Bioisosteric Replacement | Rationale |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Similar electron-withdrawing properties, potential for improved metabolic stability. nih.gov |

| Nitro (-NO2) | Cyano (-CN) | Mimics the electronic and steric profile of the nitro group. |

| Nitro (-NO2) | Boronic Acid (-B(OH)2) | Can act as a hydrogen bond donor and acceptor, potentially altering binding interactions. nih.gov |

| Methanesulfonamide (B31651) (-SO2NHCH3) | Carboxamide (-CONHCH3) | Can form similar hydrogen bonding interactions. |

| Methanesulfonamide (-SO2NHCH3) | Sulfoximine (-S(O)NHCH3) | Offers a different three-dimensional geometry and hydrogen bonding pattern. |

Structure-Activity Relationship (SAR) Guided Modifications

Systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for establishing structure-activity relationships (SAR). This involves synthesizing a library of derivatives with variations at different positions of the pyridine ring and the sulfonamide moiety. For example, introducing various substituents at the 4, 5, and 6-positions of the pyridine ring could probe the steric and electronic requirements for optimal biological activity. Similarly, modifying the methyl group of the methanesulfonamide could provide insights into the role of this group in target engagement.

Exploration of Novel Chemical Transformations and Derivatizations

The development of novel synthetic methodologies is critical for accessing a diverse range of derivatives of this compound. Research in this area is likely to focus on the functionalization of the nitropyridine core and the elaboration of the sulfonamide side chain.

Functionalization of the Nitropyridine Ring

The 3-nitropyridine (B142982) scaffold is a versatile building block for various chemical transformations. The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or participation in coupling reactions. The reduction of vic-substituted 3-nitropyridines has been achieved using reagents like zinc in the presence of ammonium (B1175870) chloride. researchgate.net This opens up avenues for creating a wide array of 3-aminopyridine (B143674) derivatives of the parent compound.

Furthermore, the pyridine ring itself can be subjected to various C-H functionalization reactions to introduce new substituents. These late-stage modifications can rapidly generate a library of analogs from a common intermediate, accelerating the exploration of the chemical space around the core scaffold.

Derivatization of the Sulfonamide Moiety

The methanesulfonamide group also offers opportunities for derivatization. The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated to allow for N-alkylation or N-arylation, introducing a wide range of substituents. The synthesis of novel sulfonamide derivatives is a well-established area of medicinal chemistry, and these established methods can be readily applied to this compound to create new chemical entities. researchgate.net

| Reaction Type | Target Moiety | Potential Products |

| Reduction | Nitro group | 3-Amino-N-(pyridin-2-yl)methanesulfonamide derivatives |

| C-H Functionalization | Pyridine ring | Substituted pyridine ring analogs |

| N-Alkylation/Arylation | Sulfonamide NH | N-substituted sulfonamide derivatives |

| Suzuki Coupling | Halogenated Pyridine Precursor | Aryl- or heteroaryl-substituted pyridine analogs |

Integration of Advanced Computational Approaches for Accelerated Discovery and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification of promising lead compounds and provide a deeper understanding of their mechanism of action at the molecular level. neuroquantology.comnih.govsteeronresearch.com For this compound, computational approaches can be applied in several key areas.

Virtual Screening and Molecular Docking

If a biological target for this compound is identified, virtual screening of large compound libraries can be employed to identify other potential inhibitors with diverse chemical scaffolds. Molecular docking studies can then be used to predict the binding mode of these compounds within the active site of the target protein, providing insights into the key interactions that govern binding affinity. This information can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

As a library of this compound derivatives is synthesized and their biological activities are determined, quantitative structure-activity relationship (QSAR) models can be developed. neuroquantology.com These models establish a mathematical relationship between the structural features of the molecules and their biological activity, allowing for the prediction of the activity of yet-to-be-synthesized compounds. This can help to prioritize synthetic efforts and focus on the most promising candidates.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can provide a dynamic picture of the interaction between this compound or its analogs and their biological target. neuroquantology.com These simulations can reveal the conformational changes that occur upon binding and highlight the key residues involved in the interaction. This detailed mechanistic understanding can be invaluable for the design of next-generation compounds with improved binding kinetics and efficacy.

| Computational Method | Application | Expected Outcome |

| Virtual Screening | Identification of new hits from compound libraries. | Discovery of novel scaffolds with potential activity. |

| Molecular Docking | Prediction of binding modes of ligands to a target protein. | Understanding of key protein-ligand interactions. researchgate.net |

| QSAR | Development of predictive models for biological activity. | Prioritization of synthetic targets. neuroquantology.com |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-target complex. | Mechanistic insights into binding and conformational changes. neuroquantology.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Nitropyridin-2-yl)methanesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves sulfonylation of a pyridine-derived amine using methanesulfonyl chloride under basic conditions. Key steps include optimizing solvent polarity (e.g., DMF or acetonitrile), temperature (room temperature to reflux), and stoichiometry. For example, highlights the use of dimethyl sulfoxide (DMSO) as a solvent under reflux for similar sulfonamide syntheses. Reaction progress can be monitored via TLC or HPLC, and purification may involve recrystallization or column chromatography .

- Optimization : Systematic variation of reaction parameters (e.g., molar ratios, catalyst loading) and use of inert atmospheres can mitigate side reactions. provides a template for stepwise optimization, emphasizing reagent compatibility and solvent selection .

Q. How should researchers approach the purification and characterization of this compound to ensure compound integrity?

- Purification : Techniques include silica gel chromatography (using gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. notes the importance of achieving >95% purity, validated via HPLC or GC-MS .

- Characterization : Use H/C NMR to confirm sulfonamide linkage and nitro group positioning. IR spectroscopy can verify sulfonyl S=O stretches (~1350 cm). Mass spectrometry (ESI-TOF) confirms molecular weight. X-ray crystallography (e.g., SHELX refinement, ) resolves structural ambiguities .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Primary Techniques :

- NMR : H NMR detects aromatic protons and sulfonamide NH (δ ~10–12 ppm). C NMR identifies nitro-substituted carbons (δ ~150 ppm).

- X-ray Crystallography : Resolves bond angles and torsional strain (e.g., used SHELX for a related nitroaryl sulfonamide) .

- Supplementary Methods : UV-Vis spectroscopy () and computational DFT () predict electronic transitions and validate experimental spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

- Strategies :

- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., used COX-2 inhibition assays with statistical rigor) .

- Solubility/Stability Testing : Address discrepancies by quantifying compound stability in assay buffers (e.g., emphasizes solubility as a critical factor) .

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding .

Q. What computational strategies are recommended for predicting the reactivity and electronic properties of this compound in silico?